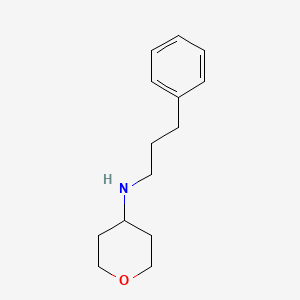
N-(3-phenylpropyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)oxan-4-amine, also known as PPO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPO belongs to the class of compounds known as oxanes, which are cyclic ethers with a six-membered ring containing an oxygen atom.
Mécanisme D'action
The exact mechanism of action of N-(3-phenylpropyl)oxan-4-amine is not fully understood. However, it is believed that N-(3-phenylpropyl)oxan-4-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. SSRIs are a class of drugs commonly used as antidepressants, while sigma-1 receptors are involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)oxan-4-amine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. N-(3-phenylpropyl)oxan-4-amine has also been shown to decrease the levels of noradrenaline, which is a neurotransmitter involved in the stress response. In addition, N-(3-phenylpropyl)oxan-4-amine has been shown to have analgesic effects, possibly through its interaction with sigma-1 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-phenylpropyl)oxan-4-amine is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(3-phenylpropyl)oxan-4-amine. One area of interest is its potential as a treatment for depression and chronic pain. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the development of new analogs of N-(3-phenylpropyl)oxan-4-amine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of N-(3-phenylpropyl)oxan-4-amine and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-phenylpropyl)oxan-4-amine involves the reaction of 3-phenylpropylamine with 1,2-epoxyhexane in the presence of a catalyst. The reaction yields N-(3-phenylpropyl)oxan-4-amine as a white crystalline solid with a melting point of around 80-85°C. The purity of N-(3-phenylpropyl)oxan-4-amine can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-phenylpropyl)oxan-4-amine has been studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research is its potential as an antidepressant. Studies have shown that N-(3-phenylpropyl)oxan-4-amine has antidepressant-like effects in animal models and may be effective in the treatment of depression in humans.
N-(3-phenylpropyl)oxan-4-amine has also been studied for its potential as an analgesic. Animal studies have shown that N-(3-phenylpropyl)oxan-4-amine has analgesic effects and may be effective in the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-15-14-8-11-16-12-9-14/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSPIXLBXRUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)oxan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


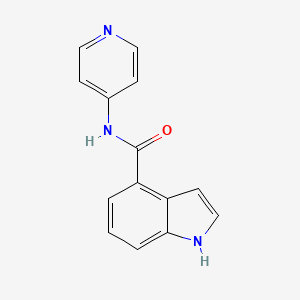
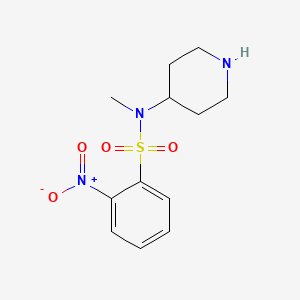
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


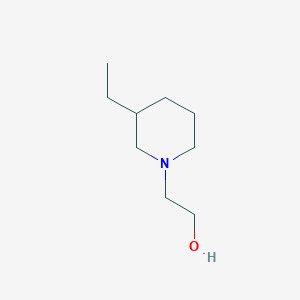
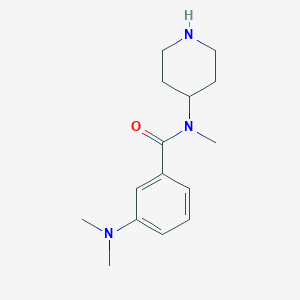



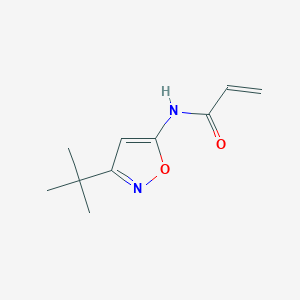
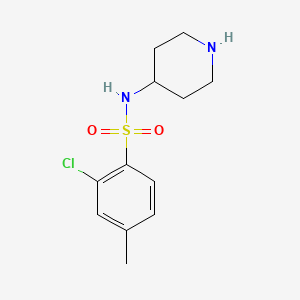
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)